3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound, combining functional groups from a sulfonamide, benzamide, and a tetrahydroquinoline. This structure allows it to partake in varied chemical interactions, making it relevant in multiple fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The starting point is typically 3-chlorobenzoic acid, which can be converted into 3-chlorobenzoyl chloride through a reaction with thionyl chloride.
Formation of Tetrahydroquinoline Intermediate: : One of the essential intermediates is 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline, synthesized from aniline derivatives via sulfonation and cyclization.
Amide Bond Formation: : The final step involves the coupling of the 3-chlorobenzoyl chloride with the tetrahydroquinoline intermediate in the presence of a base like triethylamine under controlled temperatures to form 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide.
Industrial Production Methods
In industry, the synthesis is typically scaled up with optimizations to improve yield, such as using automated continuous-flow reactors to ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Substitution Reactions: : The chlorine atom can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: : While the benzamide structure is relatively stable, the sulfonamide and tetrahydroquinoline parts can undergo redox reactions under stringent conditions.
Coupling Reactions: : The benzamide functional group can engage in coupling reactions, such as amide bond formations and cross-coupling reactions like Suzuki or Heck.
Common Reagents and Conditions
For Substitution: : Sodium amide in liquid ammonia can be used for nucleophilic aromatic substitution.
For Redox Reactions: : Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
For Coupling Reactions: : Palladium catalysts in the presence of phosphine ligands are often used.
Major Products Formed
The major products depend on the reaction type but can range from varied substituted benzamides to quinoline derivatives based on the specific reactions and reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: : As an intermediate in the synthesis of more complex molecules and as a precursor for further functionalization.
Catalysis: : Its structure can provide a backbone for catalyst development, aiding in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: : Structural features allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development: : Its unique framework is studied for developing new pharmaceutical agents, particularly in cancer research and antimicrobial studies.
Industry
Materials Science: : Used in the creation of novel polymers and materials due to its robust structure and functional diversity.
Mechanism of Action
The compound's effects are mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or altering enzyme conformation.
Molecular Targets and Pathways Involved
It targets various biological pathways depending on its application, such as the inhibition of key enzymes in metabolic pathways in cancer cells or antimicrobial activity against specific bacterial proteins.
Comparison with Similar Compounds
3-chloro-N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: : Similar but with a butane sulfonyl group instead of propane.
3-chloro-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: : Variation in the sulfonyl group, with a methane instead of a propane.
Highlighting Its Uniqueness
The compound's uniqueness stems from its specific sulfonyl and quinoline substitution patterns, enabling particular chemical reactivity and biological activity. This differentiates it from other similar compounds in terms of stability and reactivity.
This should give you a comprehensive insight into 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. If there's any specific detail or deeper dive needed, let me know!
Properties
IUPAC Name |
3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-11-26(24,25)22-10-4-6-14-13-17(8-9-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQWFABIWWTVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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